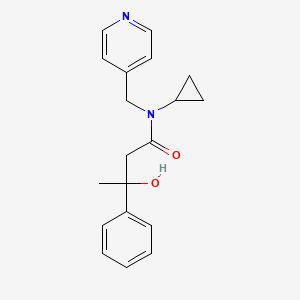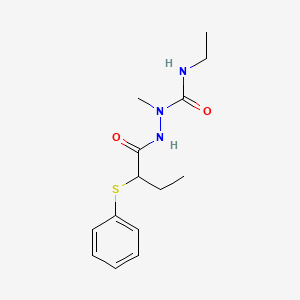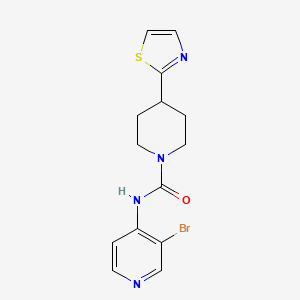
N-cyclopropyl-3-hydroxy-3-phenyl-N-(pyridin-4-ylmethyl)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-cyclopropyl-3-hydroxy-3-phenyl-N-(pyridin-4-ylmethyl)butanamide is a complex organic compound that features a cyclopropyl group, a hydroxy group, a phenyl group, and a pyridin-4-ylmethyl group attached to a butanamide backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopropyl-3-hydroxy-3-phenyl-N-(pyridin-4-ylmethyl)butanamide typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the cyclopropyl group: This can be achieved through the cyclopropanation of an alkene using a reagent such as diazomethane or a Simmons-Smith reagent.
Introduction of the hydroxy group: This step often involves the hydroxylation of an intermediate compound using oxidizing agents like osmium tetroxide or potassium permanganate.
Attachment of the phenyl group: This can be done through a Friedel-Crafts alkylation or acylation reaction.
Incorporation of the pyridin-4-ylmethyl group: This step may involve a nucleophilic substitution reaction where a pyridine derivative is introduced.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-3-hydroxy-3-phenyl-N-(pyridin-4-ylmethyl)butanamide can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using reagents like chromium trioxide or PCC (pyridinium chlorochromate).
Reduction: The carbonyl group can be reduced back to a hydroxy group using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The pyridin-4-ylmethyl group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidizing agents: Chromium trioxide, PCC, potassium permanganate.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various amines, alcohols, and thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group would yield a ketone or aldehyde, while reduction would regenerate the hydroxy group.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its structural features may allow it to interact with biological macromolecules, making it a candidate for drug discovery and development.
Medicine: It could be investigated for its potential therapeutic effects, particularly if it exhibits bioactivity against specific targets.
Industry: Its unique properties might make it useful in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which N-cyclopropyl-3-hydroxy-3-phenyl-N-(pyridin-4-ylmethyl)butanamide exerts its effects would depend on its specific interactions with molecular targets. These could include:
Binding to enzymes or receptors: The compound may inhibit or activate specific enzymes or receptors, leading to a biological response.
Modulation of signaling pathways: It could influence cellular signaling pathways, affecting processes such as cell growth, differentiation, or apoptosis.
Comparison with Similar Compounds
Similar Compounds
N-cyclopropyl-3-hydroxy-3-phenylbutanamide: Lacks the pyridin-4-ylmethyl group, which may affect its bioactivity and chemical properties.
N-cyclopropyl-3-hydroxy-3-phenyl-N-methylbutanamide: Contains a methyl group instead of the pyridin-4-ylmethyl group, potentially altering its interactions with biological targets.
Uniqueness
N-cyclopropyl-3-hydroxy-3-phenyl-N-(pyridin-4-ylmethyl)butanamide is unique due to the presence of the pyridin-4-ylmethyl group, which can enhance its ability to interact with specific molecular targets and may confer distinct bioactivity compared to similar compounds.
Properties
IUPAC Name |
N-cyclopropyl-3-hydroxy-3-phenyl-N-(pyridin-4-ylmethyl)butanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2O2/c1-19(23,16-5-3-2-4-6-16)13-18(22)21(17-7-8-17)14-15-9-11-20-12-10-15/h2-6,9-12,17,23H,7-8,13-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRTNTKLUYSJIBP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC(=O)N(CC1=CC=NC=C1)C2CC2)(C3=CC=CC=C3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-cyclopropyl-N-(6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-a]azepin-3-ylmethyl)pyridine-3-sulfonamide](/img/structure/B6966716.png)
![potassium;(2R)-2-[3-(4-methoxyphenyl)butylcarbamoylamino]propanoate](/img/structure/B6966718.png)
![Potassium;2-[[3-(3-chlorophenyl)-2,2-dimethylpropyl]carbamoyl-methylamino]acetate](/img/structure/B6966725.png)


![N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]-1-(4-phenyl-1,3-thiazol-2-yl)ethanamine](/img/structure/B6966737.png)
![1-(7-ethoxy-1-benzofuran-2-yl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]ethanamine](/img/structure/B6966745.png)
![1-(4-methylpyridin-3-yl)-N-[(5-methyl-1,3,4-thiadiazol-2-yl)methyl]ethanamine](/img/structure/B6966752.png)
![3-(oxolan-3-yl)-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]benzamide](/img/structure/B6966759.png)
![2-(2-oxo-3,4-dihydroquinolin-1-yl)-N-[1-(1H-1,2,4-triazol-5-yl)cyclobutyl]acetamide](/img/structure/B6966775.png)
![3,5-ditert-butyl-4-hydroxy-N-[[3-(hydroxymethyl)oxetan-3-yl]methyl]benzamide](/img/structure/B6966798.png)
![2-[3-(4-ethyl-1,2,4-triazol-3-yl)piperidin-1-yl]-N-(3-methyl-1,2-oxazol-5-yl)propanamide](/img/structure/B6966801.png)
![1-(2,6-Dimethyl-1-oxo-1,4-thiazinan-4-yl)-2-[3-(trifluoromethyl)pyrazol-1-yl]ethanone](/img/structure/B6966805.png)
![3-(cyclopropylmethyl)-1-[2-(2H-indazol-3-yl)acetyl]imidazolidin-4-one](/img/structure/B6966812.png)
